molecular formula C24H28N2O3S B2895364 N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 622800-80-0

N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B2895364
CAS No.: 622800-80-0
M. Wt: 424.56
InChI Key: YBJRGVCYUGWZOG-UHFFFAOYSA-N
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Description

N-{3-[(4-Methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a structurally complex small molecule characterized by a thiophene core substituted with 4,5-dimethyl groups. The 3-position of the thiophene ring is modified with a (4-methoxyphenyl)(piperidin-1-yl)methyl moiety, while the 2-position is linked to a furan-2-carboxamide group. The piperidine ring may enhance solubility or serve as a hydrogen bond acceptor, while the 4-methoxyphenyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-16-17(2)30-24(25-23(27)20-8-7-15-29-20)21(16)22(26-13-5-4-6-14-26)18-9-11-19(28-3)12-10-18/h7-12,15,22H,4-6,13-14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJRGVCYUGWZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)OC)N3CCCCC3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-{3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, including its antioxidant, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound's structure includes a furan carboxamide backbone with a thiophene moiety and a piperidine ring substituted with a methoxyphenyl group. This unique structure is hypothesized to contribute to its diverse biological activities.

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of compounds.

Findings:

  • In studies, derivatives with similar structures have shown significant antioxidant activity, surpassing that of ascorbic acid by up to 1.4 times .
  • The presence of the methoxyphenyl group is believed to enhance the electron-donating ability, contributing to higher radical scavenging activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

Case Studies:

  • Cell Lines Tested:
    • Human glioblastoma U-87
    • Triple-negative breast cancer MDA-MB-231

Results:

  • The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a selective action that may be beneficial for targeted cancer therapies .

Enzyme Inhibition

The compound’s ability to inhibit specific enzymes can also play a critical role in its therapeutic potential.

Key Enzyme Targets:

  • Acetylcholinesterase (AChE)
  • Urease

Research Findings:

  • Similar compounds have shown promising results in inhibiting AChE, which is relevant for neurodegenerative diseases like Alzheimer’s .

Summary of Biological Activities

Activity Type Target/Method Activity Level
AntioxidantDPPH Assay> 1.4 times ascorbic acid
AnticancerU-87 and MDA-MB-231 cell linesHigher cytotoxicity in U-87
Enzyme InhibitionAChE and ureasePromising inhibition observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several derivatives documented in pharmacological and synthetic chemistry literature. Below is a detailed analysis of its key structural and hypothetical pharmacological distinctions:

Core Heterocyclic Framework

  • Target Compound: Central thiophene ring with 4,5-dimethyl substitution.
  • AZ331 () : 1,4-dihydropyridine core. Dihydropyridines are classically associated with calcium channel modulation, but substitution patterns here (e.g., furyl, thioether) suggest divergent targets .
  • 1020048-57-0 (): Thieno[3,4-c]pyrazol scaffold. The pyrazole ring introduces additional hydrogen-bonding capacity compared to thiophene .

Aromatic Substituent Variations

  • 4-Methoxyphenyl (Target Compound): Electron-donating methoxy group may enhance π-π stacking or reduce oxidative metabolism.
  • 4-Bromophenyl (AZ257, ): Bromine’s bulk and electronegativity could hinder binding in sterically sensitive targets but improve halogen bonding .
  • 4-Fluorophenyl (1020048-57-0, ): Fluorine’s small size and high electronegativity often optimize metabolic stability and target affinity .
  • 2-Chlorophenyl (618402-89-4, ): Chlorine’s hydrophobicity and moderate steric effects may alter binding kinetics .

Carboxamide and Side-Chain Modifications

  • Target Compound : Furan-2-carboxamide linked to thiophene. The furan oxygen may participate in hydrogen bonding.
  • AZ331 () : Similar furan carboxamide but attached to a dihydropyridine, altering conformational flexibility .
  • 618402-89-4 () : Furan carboxamide with a 2-(4-methoxyphenyl)ethyl chain, introducing flexibility and additional methoxy interactions .

Structural and Hypothetical Pharmacological Data Table

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothetical Target/Effect
Target Compound Thiophene 4,5-Dimethyl; (4-methoxyphenyl)(piperidinyl)methyl; furan-2-carboxamide ~495.6* Kinase/GPCR modulation
AZ331 1,4-Dihydropyridine 4-(2-Furyl); 2-methyl; thioether-linked 4-methoxyphenyl ~523.6 Ion channel/enzyme inhibition
1020048-57-0 Thieno[3,4-c]pyrazol 4-Fluorophenyl; 5-oxo; furan-2-carboxamide ~385.4 Anti-inflammatory or protease inhibition
618402-89-4 Furan-2-carboxamide 5-(2-Chlorophenyl); N-[2-(4-methoxyphenyl)ethyl] ~400.8 Neurotransmitter receptor antagonism

*Estimated based on structural formula.

Key Research Findings and Implications

Substituent Effects: The 4-methoxyphenyl group in the target compound may confer better metabolic stability compared to halogenated analogs (e.g., AZ257’s bromophenyl) due to reduced susceptibility to oxidative metabolism . The piperidine ring’s basic nitrogen could improve solubility and blood-brain barrier penetration relative to non-cyclic side chains (e.g., 618402-89-4’s ethyl group) .

Core Structure Influence: Thiophene and dihydropyridine cores exhibit distinct electronic profiles, suggesting divergent target selectivity.

Carboxamide Role :

  • The conserved furan-2-carboxamide group across compounds implies a shared mechanism of action, possibly involving hydrogen bonding with catalytic residues (e.g., kinase ATP pockets) .

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